molecular formula C15H18N2O4 B165407 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid CAS No. 135414-03-8

2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid

Cat. No. B165407
M. Wt: 290.31 g/mol
InChI Key: RMBLTLXJGNILPG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Unfortunately, the molecular structure analysis for this specific compound is not available in the current resources .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Characterization

  • The compound is involved in the synthesis of novel amino acid derivatives, showcasing its role in the creation of new molecules with potential pharmaceutical applications. For instance, it has been used in the synthesis of highly conformationally-constrained novel α-amino acid derivatives with high stereoselectivity, which could be of significant interest in drug design and development (Yang et al., 2015).

Potential in Drug Design

  • Research into the synthesis of pseudopeptidic and benzodiazepines via Ugi reaction highlights the compound's utility in drug discovery. Sequential reactions involving 2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid derivatives have led to the creation of enantiomerically pure compounds that could be beneficial in new drug designs (Lecinska et al., 2010).

Hydrogel Formation for Drug Delivery

  • Its derivatives have been investigated for their gelation properties, demonstrating potential in creating hydrogels for drug delivery systems. Such hydrogels can entrap and release pharmaceuticals in a controlled manner, offering a promising avenue for localized therapy and sustained release of drugs (Guchhait et al., 2021).

Exploring Chemical Properties

  • Studies on the crystal structure of related compounds provide insights into the molecular conformations and interactions at play, which are crucial for understanding how these molecules might behave in different environments or when incorporated into larger molecular structures (Jankowska et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Future Directions

The future directions for the research and application of this compound are not explicitly mentioned in the available resources .

properties

IUPAC Name

3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBLTLXJGNILPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402797
Record name N-(tert-Butoxycarbonyl)-4-cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butoxycarbonylamino-3-(4-cyano-phenyl)-propionic acid

CAS RN

135414-03-8
Record name N-(tert-Butoxycarbonyl)-4-cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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